Product packaging for 1-(Oxan-4-ylmethyl)piperazine(Cat. No.:CAS No. 787518-60-9)

1-(Oxan-4-ylmethyl)piperazine

Cat. No.: B3154895
CAS No.: 787518-60-9
M. Wt: 184.28 g/mol
InChI Key: XVQLGUIPBIHANF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Chemical Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic chemistry. researchgate.netsigmaaldrich.com These scaffolds are not merely structural curiosities; they are prevalent in a multitude of natural products, including vitamins and hormones, and form the core of many synthetic compounds. openmedicinalchemistryjournal.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing factors such as solubility, polarity, and the capacity for hydrogen bonding. researchgate.net

Nitrogen-containing heterocycles, in particular, are a major class of chemical substances with broad applications, especially in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov Their diverse structures and the ability to introduce a wide range of substituents make them invaluable building blocks in the synthesis of complex molecular architectures. sigmaaldrich.comnih.gov This versatility has made heterocyclic chemistry a major focus of research, accounting for a significant portion of all organic chemistry studies. researchgate.net

The Ubiquity and Versatility of Piperazine (B1678402) Ring Systems in Advanced Organic Chemistry

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a prominent scaffold in the world of organic chemistry. nih.gov It is considered a "privileged structure" due to its frequent appearance in biologically active compounds. rsc.org The piperazine nucleus is a key component in a wide array of pharmaceuticals with diverse applications. rsc.orgbohrium.com

Role of Oxane Substructures in Contemporary Molecular Architecture

The oxane moiety, a six-membered saturated ring containing one oxygen atom, also known as tetrahydropyran (B127337), is another important building block in chemical synthesis. Its presence can significantly influence the three-dimensional structure and properties of a molecule. biorxiv.org The oxane ring can adopt various conformations, which can be crucial for the specific spatial arrangement of functional groups within a larger molecule. researchgate.net

In molecular design, the incorporation of an oxane substructure can impact a compound's lipophilicity and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, influencing intermolecular interactions. The synthesis of molecules containing the oxane ring system is an active area of research, with various methods being developed to create these structures from different starting materials. tandfonline.com

Research Context and Academic Significance of 1-(Oxan-4-ylmethyl)piperazine within Specialized Chemical Synthesis

The compound this compound, which links the piperazine and oxane rings via a methylene (B1212753) bridge, represents a specific combination of these two important heterocyclic systems. sigmaaldrich.com Its academic significance lies in its potential as a building block for creating more complex molecules with potentially novel properties. Researchers in synthetic and medicinal chemistry are interested in such hybrid molecules because they can explore new regions of chemical space. ontosight.ai

The synthesis of derivatives of this compound allows for the systematic investigation of how the combination of these two scaffolds influences molecular properties and interactions. smolecule.com By modifying the piperazine nitrogen or other positions on the rings, chemists can fine-tune the molecule's characteristics for specific applications. The study of such compounds contributes to a deeper understanding of structure-property relationships in organic chemistry.

Chemical Properties of this compound

The fundamental characteristics of this compound are defined by its molecular structure and composition. A summary of its key identifiers and properties is provided in the table below.

PropertyValue
IUPAC Name 1-(tetrahydro-2H-pyran-4-ylmethyl)piperazine sigmaaldrich.com
Molecular Formula C₁₀H₂₀N₂O nih.gov
Molecular Weight 184.28 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
InChI Key XVQLGUIPBIHANF-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 787518-60-9 sigmaaldrich.com

This data is compiled from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B3154895 1-(Oxan-4-ylmethyl)piperazine CAS No. 787518-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7-13-8-2-10(1)9-12-5-3-11-4-6-12/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQLGUIPBIHANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787518-60-9
Record name 1-[(oxan-4-yl)methyl]piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for 1 Oxan 4 Ylmethyl Piperazine and Analogous Structures

Synthetic Routes to the Piperazine (B1678402) Core

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These range from classical condensation reactions to modern catalytic approaches.

Traditional Cyclization and Condensation Approaches for Piperazine Ring Formation

Historically, the formation of the piperazine ring has been dominated by cyclization and condensation reactions. A common and straightforward method involves the reaction of ethylene (B1197577) dichloride with ammonia (B1221849) under high pressure and temperature. While effective, this method often leads to a mixture of products, including ethylenediamine (B42938) and other polyamines, necessitating challenging purification procedures.

A more controlled traditional approach involves the dimerization of ethanolamine (B43304) or the reaction of ethylenediamine with a dihaloethane. These methods, while foundational, can suffer from harsh reaction conditions and the formation of side products. Another classical route is the reduction of diketopiperazines, which are readily prepared by the condensation of two α-amino acids.

A widely used laboratory-scale synthesis involves the reaction of diethanolamine (B148213) with an acid catalyst to form N,N'-diacylpiperazine, which is then hydrolyzed to yield the piperazine core. These traditional methods, while still in use, have been increasingly supplemented by more efficient and versatile modern techniques.

Modern Multicomponent Reactions for Piperazine Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of piperazine derivatives. nih.govmdpi.com

The split-Ugi reaction, a modification of the classical Ugi four-component reaction, is particularly well-suited for the synthesis of 1,4-disubstituted piperazines. This reaction allows for the regioselective desymmetrization of the piperazine core in a single step by reacting piperazine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. nih.gov This approach offers significant advantages in terms of efficiency and the ability to generate diverse libraries of piperazine-containing compounds. nih.gov

Reactant 1Reactant 2Reactant 3Reactant 4ProductReference
PiperazineFormaldehydeIndole-2-carboxylic acid1-Isocyano-4-methoxybenzene1-((1H-indol-2-yl)carbonyl)-4-((4-methoxyphenyl)carbamoyl)piperazine nih.gov
PiperazineFormaldehydeIndole-2-carboxylic acid1-Isocyano-4-bromobenzene1-((1H-indol-2-yl)carbonyl)-4-((4-bromophenyl)carbamoyl)piperazine nih.gov

This table presents examples of split-Ugi reactions for the synthesis of disubstituted piperazines.

Strategies for Functionalization of Piperazine Ring Carbon Atoms

While N-functionalization of the piperazine ring is straightforward, the selective functionalization of its carbon atoms has historically been a significant challenge. However, recent advances in C-H functionalization have provided new avenues for the synthesis of C-substituted piperazines. mdpi.comresearchgate.netencyclopedia.pub These methods allow for the direct introduction of substituents onto the carbon backbone of the piperazine ring, expanding the accessible chemical space. mdpi.comresearchgate.netencyclopedia.pub

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.com For instance, the use of an iridium-based photocatalyst can facilitate the C-H arylation of N-Boc protected piperazines with 1,4-dicyanobenzene. mdpi.com This method proceeds via the generation of an α-amino radical, which then couples with an arene radical anion. mdpi.com

Another innovative strategy is the use of Stannyl Amine Protocol (SnAP) reagents, which enables the de novo synthesis of C-functionalized piperazines from aldehydes. mdpi.com This method involves the copper-mediated cyclization of an intermediate imine with a tin-substituted diamine. mdpi.com

StrategyCatalyst/ReagentSubstrateProductReference
Photoredox C-H ArylationIr(ppy)3N-Boc-piperazineα-Aryl-substituted piperazine mdpi.com
SnAP ChemistryCopperAldehyde and SnAP reagentα-Substituted piperazine mdpi.com

This table summarizes modern strategies for the C-H functionalization of the piperazine ring.

Stereoselective Synthesis of Substituted Piperazine Derivatives

The development of stereoselective methods for the synthesis of substituted piperazines is of great importance, as the stereochemistry of these compounds can have a profound impact on their biological activity. Asymmetric lithiation-trapping of N-Boc protected piperazines has been shown to be an effective method for the synthesis of enantiopure α-substituted piperazines. acs.org This approach utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the deprotonation and subsequent electrophilic trapping at one of the α-carbons of the piperazine ring. acs.org

The enantioselectivity of this process can be influenced by both the nature of the electrophile and the substituent on the distal nitrogen atom of the piperazine. acs.org This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Indinavir. acs.org

Chiral LigandN-SubstituentElectrophileDiastereomeric RatioReference
(-)-sparteineα-methylbenzylMeI>95:5 acs.org
(+)-sparteine surrogateα-methylbenzylBenzyl bromide>95:5 acs.org

This table provides examples of asymmetric lithiation-trapping for the stereoselective synthesis of piperazine derivatives.

Synthesis of the Oxane-4-ylmethyl Moiety

The oxane (tetrahydropyran) ring is another important heterocyclic motif found in many natural products and pharmaceuticals. Its synthesis can be achieved through various cyclization strategies. For the specific case of 1-(Oxan-4-ylmethyl)piperazine, the key precursor is a 4-substituted oxane.

Methods for Oxane Ring Synthesis via Cyclization Reactions

The construction of the oxane ring is often accomplished through intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond.

The Prins reaction is a powerful method for the synthesis of substituted tetrahydropyrans. It involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound. The intramolecular version of the Prins reaction, using a homoallylic alcohol, is particularly useful for forming the oxane ring.

The oxa-Michael reaction , or intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, is another widely used strategy for the synthesis of tetrahydropyran (B127337) rings. rsc.orgnih.gov This reaction can be promoted by either acid or base catalysts and has been successfully employed in the synthesis of numerous natural products. rsc.orgnih.gov

Reaction TypeStarting MaterialsCatalystProductReference
Intramolecular Prins ReactionHomoallylic alcohol, AldehydeAcid (e.g., H2SO4, Lewis acids)4-Hydroxytetrahydropyran rsc.org
Intramolecular oxa-Michael ReactionHydroxy-α,β-unsaturated esterBase (e.g., NaH, DBU)Tetrahydropyranone rsc.orgnih.gov

This table highlights common cyclization reactions for the synthesis of the oxane ring.

Functionalization of Oxane Ring for Subsequent Linkage

To assemble the target molecule, the oxane ring must first be activated to facilitate its linkage to the piperazine nitrogen. This typically involves introducing a reactive functional group at the 4-position of the oxane ring, specifically on the methyl substituent. Two primary pathways are commonly employed, starting from either tetrahydropyran-4-one or tetrahydropyran-4-carboxylic acid.

A highly efficient method is the reductive amination of tetrahydropyran-4-one. mdpi.com In this process, the ketone reacts with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. For creating precursors to this compound, this method can be adapted to introduce the required methyl spacer.

Alternatively, a multi-step but versatile approach begins with the reduction of tetrahydropyran-4-carboxylic acid to (oxan-4-yl)methanol. The resulting primary alcohol is a poor leaving group and must be converted into a more reactive species. This is achieved by transforming the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, or into an alkyl halide (bromide or chloride). These functionalized intermediates are excellent electrophiles for subsequent nucleophilic attack by piperazine.

Starting MaterialKey TransformationReagentsFunctionalized Intermediate
Tetrahydropyran-4-oneReductive AminationPiperazine, Sodium triacetoxyborohydride1-(Oxan-4-yl)piperazine
Tetrahydropyran-4-carboxylic acidReduction followed by Sulfonylation1. LiAlH4 or BH32. TsCl or MsCl, Base4-(Tosylmethyl)oxane or 4-(Mesylmethyl)oxane
(Oxan-4-yl)methanolHalogenationPBr3 or SOCl24-(Bromomethyl)oxane or 4-(Chloromethyl)oxane

Coupling Methodologies for this compound Assembly

The core of the synthesis involves forming the C-N bond between the functionalized oxane precursor and the piperazine ring. Several established methodologies are utilized, with the choice depending on the desired efficiency, scale, and available starting materials.

The most direct route to this compound is the N-alkylation of piperazine via a nucleophilic substitution reaction. mdpi.com In this SN2-type reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon of the functionalized oxane precursor (e.g., 4-(bromomethyl)oxane or 4-(tosylmethyl)oxane) and displacing the leaving group. gacariyalur.ac.in

A significant challenge in this reaction is controlling the degree of alkylation. Since piperazine has two secondary amine groups, the reaction can lead to a mixture of mono- and di-substituted products. To favor mono-alkylation, a large excess of piperazine can be used. Alternatively, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the remaining free nitrogen and subsequent deprotection. researchgate.netmdpi.com The reaction is typically carried out in the presence of a base to neutralize the acid formed and a polar aprotic solvent.

Reaction TypeSubstratesKey Reagents/ConditionsProduct Type
N-AlkylationPiperazine, Alkyl Halide/SulfonateBase (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF)N-Alkylpiperazine
Mono-N-AlkylationN-Boc-piperazine, Alkyl HalideBase, Solvent, followed by Acidic DeprotectionMono-N-Alkylpiperazine
Aromatic N-Substitution (SNAr)Piperazine, Electron-deficient (Hetero)areneHigh Temperature or Pd/Cu CatalysisN-Arylpiperazine

Acylation is another fundamental reaction of piperazines, used to introduce functional groups and synthesize a wide array of derivatives. ambeed.com In this reaction, the amine groups of piperazine react with acylating agents such as acyl halides or acid anhydrides to form stable amide bonds. While this does not directly yield an alkylated product like this compound, it is a key step in multi-step syntheses. For instance, the resulting amide can be subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding N-alkylated piperazine. This acylation-reduction sequence provides an alternative to direct N-alkylation.

Piperazine ReactantAcylating AgentProduct Class
PiperazineAcyl Chloride (R-COCl)N-Acylpiperazine (Amide)
N-MethylpiperazineAcid Anhydride ((RCO)₂O)N-Acyl-N'-methylpiperazine
1-Chloroformyl-4-methylpiperazineN-MethylpiperazineUrea Derivative google.com

More complex one-pot, multi-component reactions have been developed for creating highly substituted piperazines, showcasing the versatility of this approach. rsc.orgacs.orgacs.org These methods can involve catalytic cyclization reactions that assemble the piperazine ring from acyclic precursors in a single, highly controlled step. acs.org

StrategyReactantsKey Features
Reductive AminationAldehyde/Ketone, Piperazine, Reducing Agent (e.g., NaBH(OAc)₃)Direct formation of C-N bond; avoids pre-activation of the alkyl group. mdpi.com
Ugi-4 Component ReactionAmino Acid, Isocyanide, Aldehyde, Carboxylic AcidFollowed by deprotection, cyclization, and reduction to yield chiral substituted piperazines. rsc.org
Three-Component CyclizationN-Activated Aziridine, Aniline, Propargyl CarbonatePd-catalyzed annulation; yields highly substituted piperazines with excellent stereoselectivity. nih.govacs.org

Purification and Isolation Techniques for this compound Precursors and Products

The successful synthesis of this compound relies on effective purification techniques to isolate the final product and its precursors from reaction by-products and unreacted starting materials. Given the basic nature of the piperazine moiety, a combination of methods is typically employed.

Extraction: Acid-base extraction is a primary purification step. The basic piperazine product can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the free amine product is re-extracted into an organic solvent.

Crystallization: The product can often be purified by crystallization. This may involve crystallizing the free base from a suitable solvent system or, more commonly, forming a salt (e.g., hydrochloride, diacetate) which often has better-defined crystalline properties. google.com Piperazine itself can be purified via the formation of its hexahydrate or diacetate salt to separate it from related compounds. google.comgoogle.com

Chromatography: For high-purity requirements, column chromatography is the method of choice. Silica (B1680970) gel is commonly used for precursors, while alumina (B75360) or a silica gel treated with a base (like triethylamine) may be necessary for the final basic product to prevent streaking and ensure good separation. Chromatographic purification was noted as necessary in the synthesis of some complex piperazine-containing drugs. mdpi.com

Ion Exchange and Carbon Treating: For industrial-scale purification or the removal of specific impurities like metal catalysts or degradation products, techniques such as ion exchange and carbon treating can be employed. osti.gov Anionic exchange, in particular, has been found effective for purifying piperazine solutions. osti.gov

Computational Chemistry and Theoretical Modeling of 1 Oxan 4 Ylmethyl Piperazine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 1-(Oxan-4-ylmethyl)piperazine. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.

Density Functional Theory (DFT) is a widely used quantum chemical method to determine the optimized geometry and electronic energy of molecules. researchgate.netscispace.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net These calculations typically reveal that the piperazine (B1678402) and oxane rings adopt stable chair conformations to minimize steric strain. The predicted geometric parameters can be compared with experimental data, where available, to validate the computational model. researchgate.net

The total electronic energy obtained from DFT calculations is crucial for comparing the relative stabilities of different conformers and for calculating other thermodynamic properties. Frontier molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.netitu.edu.tr

Table 1: Representative DFT-Calculated Properties for Substituted Piperazine Systems

PropertyTypical Value RangeSignificance
HOMO-LUMO Gap (eV)4 - 6Indicates chemical reactivity and stability.
Dipole Moment (Debye)1 - 4Relates to polarity and intermolecular interactions.
Total Energy (Hartree)VariesUsed to compare the stability of different isomers and conformers.

Note: The values in this table are representative of substituted piperazine derivatives and are intended to illustrate the types of data obtained from DFT calculations.

DFT can be employed to model chemical reactions involving this compound, such as N-alkylation or acylation. By calculating the energies of reactants, products, and transition states, the reaction's thermodynamics (enthalpy and Gibbs free energy change) and kinetics (activation energy) can be determined. mdpi.com Identifying the transition state geometry provides a detailed picture of the reaction mechanism at the molecular level.

For instance, in a hypothetical N-alkylation reaction, DFT could be used to model the approach of an alkyl halide to one of the nitrogen atoms of the piperazine ring. The calculated activation energy would indicate the feasibility of the reaction under specific conditions.

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental spectra to confirm the molecular structure. researchgate.netdntb.gov.ua

Discrepancies between calculated and experimental spectra can often be resolved by considering different possible conformers or isomers, thus providing a deeper understanding of the compound's structure in solution or the solid state.

Conformational Analysis and Stereochemical Considerations of Piperazine and Oxane Moieties

The piperazine ring typically exists in a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible and may be relevant in certain environments or when complexed with other molecules. The nitrogen inversion process in the piperazine ring also contributes to its conformational landscape. rsc.orgrsc.org Similarly, the oxane (tetrahydropyran) ring strongly prefers a chair conformation.

The linkage of the oxane ring to the piperazine nitrogen via a methylene (B1212753) bridge introduces additional rotational degrees of freedom. The orientation of the oxan-4-ylmethyl substituent can be either axial or equatorial with respect to the piperazine ring. Computational studies on analogous 2-substituted piperazines have shown that the axial conformation can be preferred in some cases, potentially stabilized by intramolecular interactions. nih.gov The relative energies of these different conformers can be calculated to determine the most probable structures at a given temperature.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility in a simulated environment (e.g., in a solvent like water). nih.govacs.orgmanchester.ac.uk

By running simulations for nanoseconds or longer, it is possible to observe conformational transitions, such as ring-flipping in the piperazine and oxane moieties, and to identify the most populated conformational states. This information is crucial for understanding how the molecule might interact with biological targets, as it can adopt different shapes to fit into a binding site. nih.govrsc.org

Theoretical Studies of Reaction Kinetics and Mechanisms

Theoretical studies can provide a detailed understanding of the kinetics and mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified. mdpi.com

For example, the mechanism of N-alkylation of the piperazine ring can be investigated by calculating the energy profile for the reaction pathway. researchgate.net This can help to determine whether the reaction proceeds via an SN2 mechanism and to identify the factors that influence the reaction rate, such as the nature of the solvent and the electrophile. Such theoretical investigations are valuable for optimizing reaction conditions and for designing novel synthetic routes. mdpi.com

Master Equation Modeling of Complex Reaction Systems

In the theoretical study of chemical kinetics, the Master Equation provides a powerful framework for describing the time evolution of a system's probability distribution across a set of discrete chemical states. For a complex reaction system involving this compound, this approach is invaluable for understanding the stochastic nature of chemical reactions, particularly when dealing with low concentrations of reactants or intermediates.

Consider a simplified hypothetical reaction network for the formation of this compound from precursor molecules A and B, proceeding through an intermediate species C:

A + B → C

C → this compound

The master equation for this system would describe the probability of having a certain number of molecules of A, B, C, and the final product at any given time. Solving the master equation, often through stochastic simulation algorithms like the Gillespie algorithm, can provide a detailed understanding of the system's dynamics, including the probability of rare events and the distribution of product yields.

Table 1: Hypothetical State Probabilities from a Master Equation Model of this compound Synthesis

Time (s)P(N_product = 0)P(N_product = 1)P(N_product = 2)P(N_product = 3)
01.0000.0000.0000.000
100.6070.3030.0760.013
200.3680.3680.1840.061
300.2230.3350.2510.125
400.1350.2710.2710.180
500.0820.2050.2560.214

Derivation of Rate Coefficients for Elementary Reactions

Transition State Theory (TST) is a cornerstone in the computational derivation of rate coefficients. By calculating the potential energy surface for a reaction, the structure and energy of the transition state can be identified. The rate coefficient, k, can then be calculated using the Eyring equation:

k = (k_B * T / h) * exp(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of the reactants and the transition state, and their vibrational frequencies, which are necessary for determining ΔG‡.

For a hypothetical elementary reaction, such as the N-alkylation of the piperazine ring in this compound with an alkyl halide, computational methods can be used to determine the rate coefficient.

Table 2: Hypothetical Computationally Derived Rate Coefficients for the N-alkylation of this compound

Temperature (K)ΔG‡ (kcal/mol)Rate Coefficient, k (M⁻¹s⁻¹)
298.1522.51.2 x 10⁻⁴
308.1522.43.1 x 10⁻⁴
318.1522.37.8 x 10⁻⁴
328.1522.21.9 x 10⁻³

Computational Approaches to Structure-Function Relationships in Chemical Transformations

Understanding the relationship between the structure of a molecule and its chemical function or biological activity is a central goal in chemistry. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for elucidating these relationships for compounds like this compound and its derivatives. wikipedia.orgyoutube.com

These models are built upon the principle that the biological activity or a particular property of a chemical compound is a function of its molecular structure. By generating a set of molecular descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be developed to correlate these descriptors with the observed activity or property.

For a series of this compound derivatives, a QSAR study could be performed to understand how modifications to the oxane or piperazine rings affect a hypothetical biological activity, such as receptor binding affinity. Molecular descriptors for each derivative would be calculated, and a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build the QSAR model.

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives

DerivativeLogPMolecular Weight ( g/mol )Dipole Moment (Debye)Binding Affinity (IC₅₀, nM)
This compound0.8186.281.5150
1-(Oxan-4-ylmethyl)-4-methylpiperazine1.2200.311.6120
1-(Oxan-4-ylmethyl)-4-ethylpiperazine1.6214.341.795
1-(Oxan-4-ylmethyl)-4-propylpiperazine2.0228.361.870
1-((2-methyloxan-4-yl)methyl)piperazine1.1200.311.9180
1-((2,2-dimethyloxan-4-yl)methyl)piperazine1.4214.342.1250

Such a QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. These computational methods provide a rational and efficient approach to exploring the chemical space around a lead compound like this compound.

Strategic Utilization of 1 Oxan 4 Ylmethyl Piperazine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Compound Synthesis

The utility of piperazine (B1678402) derivatives as foundational units for the synthesis of complex heterocyclic systems is widely recognized in organic and medicinal chemistry. doi.orgorganic-chemistry.org The dual nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the construction of larger, more intricate molecular frameworks.

Construction of Fused and Bridged Piperazine Scaffolds

The creation of fused and bridged piperazine scaffolds is a key strategy for developing conformationally constrained molecules, which can lead to enhanced potency and selectivity for biological targets. While general methods exist for creating fused heterocyclic systems incorporating a piperazine ring, such as intramolecular cyclization reactions, specific examples detailing the use of 1-(Oxan-4-ylmethyl)piperazine as a direct precursor for such scaffolds are not prominently featured in publicly available literature. doi.org The synthesis of related complex structures, like organic-chemistry.orggoogle.comoxazine-piperazine derivatives, has been achieved through multi-step reactions starting from different piperazine-containing precursors, highlighting the chemical tractability of the piperazine core for building fused systems. doi.org

Incorporation into Advanced Molecular Architectures

The piperazine moiety is a cornerstone in the design of advanced molecular architectures, particularly in the development of ligands for various receptors and enzymes. organic-chemistry.org The ability to substitute at both the N1 and N4 positions allows piperazine to act as a versatile linker or central scaffold, orienting other functional groups in specific spatial arrangements. The this compound intermediate can be incorporated into larger molecules through standard synthetic transformations such as N-alkylation, N-arylation, amidation, or reductive amination at its free secondary amine. nih.gov This allows for the systematic exploration of the chemical space around the core structure, a fundamental practice in drug discovery.

Precursor for the Generation of Diverse Chemical Libraries

Synthetic intermediates like this compound are ideal starting points for the generation of chemical libraries used in high-throughput screening. Its bifunctional nature—a reactive nucleophilic amine and a distinct polar/cyclic ether tail—allows for diverse modifications. By reacting the secondary amine of this compound with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides, aldehydes for reductive amination), a large library of compounds can be rapidly synthesized. Each member of the library retains the core oxane-piperazine structure but features a different "R" group, enabling a systematic structure-activity relationship (SAR) study. While this is a common and logical application for such a building block, specific library synthesis examples originating from this compound are not detailed in the reviewed scientific literature.

Intermediate in the Synthesis of Established Chemical Entities

The most clearly documented strategic use of this compound is as a key intermediate in the synthesis of patented, biologically active compounds. A notable example is its use in the preparation of pyrazolopyridone inhibitors of tankyrase, enzymes which are targets for cancer therapy.

In a patented synthesis, this compound is employed as a nucleophile to displace a leaving group on a heterocyclic core, forming a more complex final molecule. The synthesis involves the reaction of this compound with a chlorinated pyrazolopyridone derivative to yield the target tankyrase inhibitor. This reaction is a standard nucleophilic aromatic substitution or a related coupling reaction, which underscores the compound's role as a readily available building block for late-stage functionalization in a synthetic sequence.

Table 1: Synthesis of a Tankyrase Inhibitor

Reactant A Reactant B Product Therapeutic Target

This specific application validates the importance of this compound as an intermediate in the development of novel therapeutics.

Development of Novel Synthetic Reagents and Catalysts Based on Piperazine Derivatives

Piperazine derivatives have been successfully utilized as ligands in catalysis and as components of metal-organic frameworks (MOFs). doi.orgorganic-chemistry.org The nitrogen atoms of the piperazine ring can coordinate with metal centers, making them suitable backbones for designing novel catalysts. For instance, piperazine-based ligands are used in transition metal-catalyzed reactions. doi.org However, the development of specific synthetic reagents or catalysts derived directly from this compound has not been specifically reported. The potential exists to derivatize the secondary amine with groups that could chelate metals or act as organocatalysts, but this remains an area for future exploration.

Potential Applications in Specialized Materials Science and Polymer Chemistry

In materials science, piperazine derivatives are investigated for applications such as CO2-capturing materials and as building blocks for polymers and coordination polymers. organic-chemistry.orgnih.gov The ability of piperazines to link molecules together makes them useful in creating extended networks. For example, related molecules like 1,4-bis(pyridin-4-ylmethyl)piperazine have been used to construct copper(II) coordination polymers, which are crystalline materials with potential applications in areas like gas storage or catalysis. nih.gov While this compound possesses the structural elements conducive to incorporation into such materials, its specific application in polymer or materials science has not been documented in the available research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.